Ethyl 2,4-dichloro-3-fluorobenzoate

Description

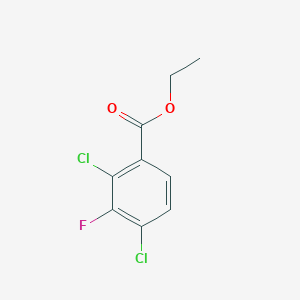

Ethyl 2,4-dichloro-3-fluorobenzoate is a halogenated aromatic ester with the molecular formula C₉H₇Cl₂FO₂. Structurally, it consists of a benzoate backbone substituted with two chlorine atoms at the 2- and 4-positions, a fluorine atom at the 3-position, and an ethyl ester group. This compound belongs to a class of fluorinated and chlorinated benzoate esters, which are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and stability under various conditions.

The ethyl ester’s structural features, including its electron-withdrawing halogen substituents and lipophilic ethyl group, influence its physical properties (e.g., solubility, melting point) and chemical behavior (e.g., hydrolysis rates, reactivity in cross-coupling reactions). These attributes make it a versatile building block in organic synthesis.

Propriétés

IUPAC Name |

ethyl 2,4-dichloro-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFMWYZUYBGQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dichloro-3-fluorobenzoate typically involves the esterification of 2,4-dichloro-3-fluorobenzoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2,4-dichloro-3-fluorobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide in aqueous solutions.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Substituted derivatives of this compound, depending on the nucleophile used.

Hydrolysis: 2,4-dichloro-3-fluorobenzoic acid and ethanol.

Reduction: Ethyl 2,4-dichloro-3-fluorobenzyl alcohol.

Applications De Recherche Scientifique

Ethyl 2,4-dichloro-3-fluorobenzoate has various applications in scientific research:

Mécanisme D'action

The mechanism of action of ethyl 2,4-dichloro-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The most direct analogue of Ethyl 2,4-dichloro-3-fluorobenzoate is Mthis compound, which substitutes the ethyl ester with a methyl group. However, Mthis compound is the most structurally and functionally comparable compound with available data.

Table 1: Comparative Properties of Ethyl and Methyl Esters

*No explicit discontinuation data for the ethyl ester is reported; inferred availability based on absence of discontinuation notices.

Key Differences and Implications

Molecular Weight and Lipophilicity: The ethyl ester’s higher molecular weight (237 vs. 223 g/mol) and longer alkyl chain enhance its lipophilicity. This property may improve its performance in non-polar solvents or lipid-rich environments, making it preferable for applications requiring sustained release or membrane permeability (e.g., agrochemical formulations).

Synthesis and Stability :

Methyl esters are generally more reactive toward hydrolysis due to reduced steric hindrance. The ethyl ester’s bulkier group may confer greater stability under acidic or basic conditions, extending its shelf life and utility in multi-step syntheses.

Commercial Availability :

Mthis compound has been discontinued across all commercial quantities (1g–25g), likely due to challenges in synthesis, regulatory constraints, or diminished demand. This discontinuation positions the ethyl ester as a practical alternative for research and industrial use.

Activité Biologique

Ethyl 2,4-dichloro-3-fluorobenzoate (CAS Number: 1803718-57-1) is a chemical compound that has garnered attention in various fields, particularly in organic chemistry and medicinal research. Its unique structure, characterized by a benzene ring substituted with two chlorine atoms and one fluorine atom, along with an ethyl ester group, contributes to its distinctive chemical properties and biological activities.

The presence of halogen atoms (chlorine and fluorine) in this compound enhances its reactivity and binding affinity to biological targets. This compound is utilized as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

Mechanism of Action:

- Enzyme Interaction: this compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or activator. The halogen substitutions may enhance its ability to bind to enzyme active sites, affecting metabolic pathways.

- Receptor Modulation: The compound may also modulate receptor functions by interacting with receptor binding sites due to its structural similarities with biologically active molecules.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects. Its structural characteristics allow it to inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.

- Anti-inflammatory Effects: There is potential for anti-inflammatory applications based on its interactions with inflammatory pathways. Further studies are necessary to elucidate the specific mechanisms involved.

- Herbicidal Activity: this compound has been evaluated for its herbicidal properties. In tests using Arabidopsis thaliana as a model organism, varying concentrations demonstrated effects on plant growth and development, indicating potential use as a herbicide .

Table 1: Summary of Biological Activities

Case Study: Herbicidal Evaluation

In a study evaluating the herbicidal activity of several fluorinated compounds, this compound was tested alongside other analogs. The results indicated that at specific concentrations, it inhibited seed germination and affected overall plant growth metrics such as fresh weight and fruit yield. This suggests its potential utility in agricultural applications as a selective herbicide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.